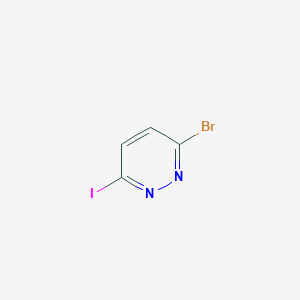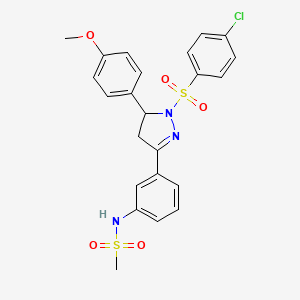
6-nitro-2-propyl-4(3H)-Quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Material Development
6-nitro-2-propyl-4(3H)-quinazolinone derivatives have been investigated for their potential in synthesizing diverse compounds. The synthesis of styryl and azo disperse dyes derived from 6-nitro substituted 3-aryl-2-methyl-4(3H)-quinazolinones for application on polyester demonstrates the versatility of these compounds in material development. Novel azo disperse dyes based on 6-nitro-3-(m-diethylaminophenyl)-2-methyl-4(3H)-quinazolinone as a coupling component have been reported, highlighting the compound's utility in the dyeing industry and material sciences (Bhatti & Seshadri, 2004).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of this compound derivatives have been explored, with some derivatives exhibiting significant activity. Chalcone and sydnone derivatives of 4(3H)-quinazolinone were synthesized and evaluated for their antibacterial and antifungal activity, showing promising results against pathogens such as Escherichia coli and Staphylococcus aureus (Bekhit et al., 2001).
Corrosion Inhibition
Quinazolinone derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors. A study on the inhibition efficiency of such compounds against mild steel corrosion in an acidic medium revealed that these derivatives can act as effective corrosion inhibitors, offering a protective layer to prevent metal degradation (Errahmany et al., 2020).
Photodynamic Therapeutics
Research into the photodynamic therapeutic applications of this compound derivatives has shown that certain compounds, especially those with nitro substitutions, can be photo-active towards plasmid DNA under specific light irradiation. This opens up possibilities for their use in photo-chemo or photodynamic therapy, particularly in the development of new anticancer and antimicrobial treatments (Mikra et al., 2022).
Properties
IUPAC Name |
6-nitro-2-propyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-3-10-12-9-5-4-7(14(16)17)6-8(9)11(15)13-10/h4-6H,2-3H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKIDNFZIWZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
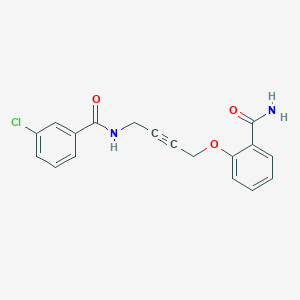

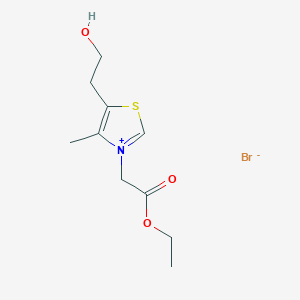
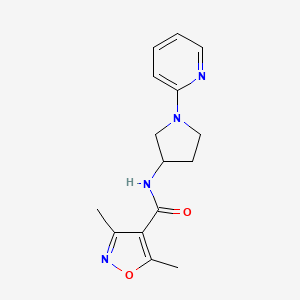
amine](/img/structure/B2981503.png)

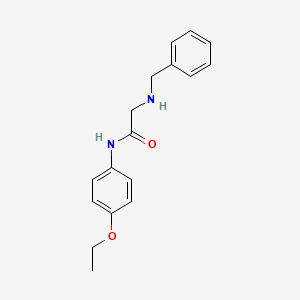
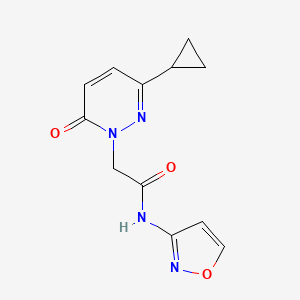


![6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2981513.png)
